4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Description
This compound is a structurally complex molecule composed of two distinct moieties:
- 4-Oxobutanoic acid derivative: Features an indolyl group (2,3-dihydro-1H-indol-3-yl), a bicyclo[2.2.1]heptanyl (norbornane) fragment, and a phenylethyl substituent.
- Hexane pentol derivative: Contains a methylamino group and multiple hydroxyl groups, likely contributing to solubility and hydrogen-bonding capacity.
Properties
CAS No. |
130325-35-8 |
|---|---|
Molecular Formula |
C42H61N5O11 |
Molecular Weight |
812.0 g/mol |
IUPAC Name |
4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C35H44N4O6.C7H17NO5/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42);4-13H,2-3H2,1H3/t24-,27-,28+,34+,35+;4-,5+,6+,7+/m00/s1 |
InChI Key |
CWJXTOIDFOBOKQ-OWZHFMFPSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C.CNCC(C(C(C(CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine CAM 1028 CAM-1028 PD 135158 PD-135158 PD135158 |
Origin of Product |
United States |
Biological Activity
The compound 4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes multiple functional groups such as indole derivatives and a 4-oxobutanoic acid moiety. Its molecular complexity suggests potential interactions with various biological targets.
Molecular Formula
The molecular formula of the compound is with a molar mass of approximately 618.76 g/mol .
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell growth and proliferation. Notably, it may interact with targets related to the mTOR signaling pathway, which is critical in cancer biology.
- mTOR Inhibition : The compound may act as an inhibitor of mTORC1, a key regulator in cellular growth and metabolism. Studies have shown that compounds targeting mTORC1 can effectively suppress tumor growth by inhibiting protein synthesis and promoting apoptosis in cancer cells .
- Antimicrobial Activity : Derivatives of 4-oxobutanoic acid have demonstrated significant antimicrobial properties. For instance, certain synthesized amides from similar structures exhibited potent antifungal and antibacterial activities against various pathogens .
- Anti-inflammatory Effects : Research indicates that derivatives of 4-oxobutanoic acid can exhibit anti-inflammatory properties in vivo. In experimental models, these compounds have been shown to reduce inflammation-induced edema in rats .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Activity : A study synthesized amide derivatives from chiral 4-oxobutanoic acid and tested their efficacy against fungi such as Aspergillus fumigatus and bacteria like Bacillus subtilis. Compounds showed up to 96.5% inhibition against fungal strains .
- Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, specific derivatives demonstrated significant reduction in paw edema compared to control groups treated with indomethacin .
Data Table: Biological Activities of Related Compounds
Future Directions
The potential applications of this compound extend beyond its current known activities. Future research could focus on:
- Therapeutic Development : Exploring its use in targeted cancer therapies by enhancing selectivity for mTORC1 over mTORC2.
- Combination Therapies : Investigating synergistic effects when combined with existing treatments for infections or inflammation.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects to optimize its therapeutic profile.
Comparison with Similar Compounds
Research Implications and Data Gaps
- Synthesis Challenges : The bicyclo[2.2.1]heptanyl group necessitates advanced stereochemical control, contrasting with simpler indole derivatives ().
- Bioactivity Screening : Prioritize assays for anticancer (ferroptosis induction) and antimicrobial activity, leveraging structural parallels with indole derivatives ().
- Therapeutic Potential: The compound’s polyhydroxy moiety may improve bioavailability compared to hydrophobic analogues like 7b–7d, aligning with trends in drug design for solubility optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
